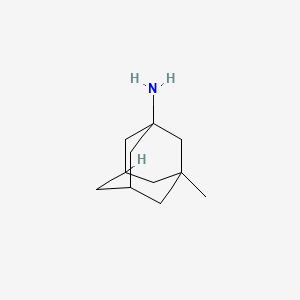

3-Methyladamantan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMFMCTUGUZSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874259 | |

| Record name | 1-AMINOADAMATANE, 3-METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33103-93-4 | |

| Record name | 1-AMINOADAMATANE, 3-METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis Pathways for 3-Methyladamantan-1-amine

Executive Summary & Strategic Importance

3-Methyladamantan-1-amine (CAS: 78056-28-7), often identified as a demethylated analogue of the Alzheimer’s drug Memantine (3,5-dimethyladamantan-1-amine), represents a critical scaffold in medicinal chemistry.[1] Its lipophilic cage structure allows for unique pharmacokinetics, particularly in crossing the blood-brain barrier (BBB), making it a high-value intermediate for NMDA receptor antagonists and antiviral agents.[1]

This guide details two primary synthesis pathways selected for their scalability, reproducibility, and atom economy:

-

The Ritter Reaction Route (Industrial Standard): Utilizes acetonitrile and sulfuric acid to convert 1-methyladamantane to the amine via an acetamide intermediate.[1]

-

The Nitroxylation-Urea "One-Pot" Route: A modern, streamlined approach using fuming nitric acid and urea to install the amino group directly via a carbocation intermediate, minimizing solvent waste.[1]

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule (this compound) into its logical precursors.[1] The adamantane cage is sterically bulky, which disfavors direct SN2 nucleophilic substitution.[1] Therefore, synthetic strategies rely almost exclusively on SN1 mechanisms involving stable tertiary carbocations.[1]

Logical Disconnection

-

Precursor 1 (Immediate): N-(3-methyladamantan-1-yl)acetamide (Stable intermediate).[1]

-

Precursor 2 (Reactive): 3-Methyl-1-adamantyl cation (Tertiary carbocation).[1]

-

Starting Material: 1-Methyladamantane (Commercially available or synthesized via AlCl3-catalyzed isomerization of perhydrofluorene/acemaphthene derivatives).[1]

Pathway A: The Ritter Reaction (Industrial Standard)

This pathway is the most widely adopted due to the stability of the acetamide intermediate, which purifies easily via crystallization.[1]

Phase 1: Generation of the Carbocation (Bromination)

Before the Ritter reaction, 1-methyladamantane must be activated.[1] Direct nitration or bromination is common.[1] Bromination is preferred for cleaner kinetics.[1]

-

Reagents: 1-Methyladamantane, Bromine (

), Iron powder (catalyst).[1] -

Conditions: Reflux, 4 hours.[1]

-

Mechanism: Radical substitution at the tertiary bridgehead carbon (C3 position relative to the methyl group).[1]

Phase 2: The Ritter Reaction

The 1-bromo-3-methyladamantane is treated with acetonitrile in strong acid.[1] The acid forces the leaving group (

-

Reagents: 1-Bromo-3-methyladamantane, Acetonitrile (

), Sulfuric Acid ( -

Solvent: Glacial Acetic Acid (optional co-solvent to modulate viscosity).[1]

-

Temperature:

(Exothermic).

Phase 3: Hydrolysis

The resulting acetamide is robust and must be hydrolyzed under harsh conditions to yield the free amine.[1]

-

Reagents: NaOH (aq) or HCl (aq) in Ethylene Glycol (high boiling point required).

-

Conditions: Reflux (

) for 12-24 hours.[1]

Detailed Experimental Protocol (Pathway A)

| Step | Operation | Critical Parameter | Observation/Endpoint |

| 1. Activation | Dissolve 1-methyladamantane (10g) in neat bromine (30mL). Add Fe powder (50mg).[1] | Temp: Keep < 60°C to prevent di-bromination. | Evolution of HBr gas ceases. |

| 2. Quench | Pour reaction mix into ice water/NaHSO3. Extract with DCM.[1] | pH: Neutralize residual Br2. | Organic layer turns clear/yellow.[1] |

| 3. Ritter | Add crude bromide dropwise to H2SO4 (50mL) and CH3CN (50mL) at 0°C. | Rate: Slow addition to control exotherm. | Solution darkens; solids dissolve.[1] |

| 4. Workup | Pour onto ice. Filter the precipitate (Acetamide).[1] | Yield: Expect ~85-90% crude acetamide.[1] | White/Off-white solid.[1] |

| 5. Hydrolysis | Reflux acetamide in NaOH/Ethylene Glycol (1:5 w/v). | Temp: >160°C essential for cleavage.[1] | TLC shows disappearance of amide. |

| 6.[1] Isolation | Dilute with water, extract with Toluene.[1] Dry (Na2SO4) and gas with HCl.[1] | Salt Form: HCl salt is stable.[1] | Precipitate: this compound HCl.[1][3] |

Pathway B: One-Pot Nitroxylation-Urea (Green Chemistry)

This modern approach, highlighted in recent literature (e.g., Leonova et al.), avoids the use of toxic bromine and volatile nitriles.[1] It utilizes the in situ generation of a carbocation via nitroxylation, which is then intercepted by urea.[1]

Mechanism[1][4][5][6]

-

Nitroxylation: Reaction with fuming

generates the 1-nitroxy-3-methyladamantane or the cation directly.[1] -

Substitution: Urea acts as the nucleophile, attacking the cation to form an N-adamantylurea intermediate.[1]

-

Hydrolysis: The urea adduct hydrolyzes more easily than the acetamide from the Ritter reaction.[1]

Protocol Highlights

-

Reagents: 1-Methyladamantane, Fuming

, Urea, Acetic Acid.[1] -

Yield: Reported yields for similar cage amines reach 89% .[1][3]

-

Advantage: "One-pot" nature reduces solvent waste and handling of lachrymators (bromine).[1]

-

Safety Note: Mixing fuming nitric acid with organics requires strict temperature control (

) to prevent runaway oxidation.[1]

Purification & Characterization

For pharmaceutical applications, the free amine is an oil and prone to oxidation.[1] It is standard practice to convert it to the Hydrochloride (HCl) salt.[1]

Characterization Data (Expected)

-

Physical State: White crystalline solid (as HCl salt).[1]

-

Melting Point: 322–325°C (Decomposes).[1]

-

1H NMR (DMSO-d6):

0.85 (s, 3H, CH3), 1.35-1.70 (m, adamantane cage protons), 8.10 (br s, 3H, NH3+).[1] -

MS (ESI): m/z 166.15

.[1]

Impurity Profile

| Impurity | Origin | Removal Strategy |

| 1-Methyladamantane | Unreacted starting material | Wash acid layer with Hexane before basification. |

| 3-Methyl-1-adamantanol | Hydrolysis side product (competing with Ritter) | Recrystallization from Isopropanol/Acetone.[1] |

| Isomeric Amines | 1,2-hydride shifts during carbocation phase | Difficult to remove; control reaction temp strictly.[1] |

References

-

PubChem. this compound (Compound).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Leonova, M. V., et al. One-Pot Amination of Cage Hydrocarbons.[1][3] ResearchGate.[1][4][5][6] (Describes the HNO3/Urea method yielding 89%). Available at: [Link]

-

Organic Syntheses. Adamantane and Derivatives. (Foundational chemistry for adamantane isomerization and functionalization).[1] Available at: [Link][1]

Sources

In vitro toxicity screening of 3-Methyladamantan-1-amine

An In-Depth Technical Guide to the In Vitro Toxicity Screening of 3-Methyladamantan-1-amine

Foreword: A Proactive Approach to Safety Assessment

In the landscape of modern drug discovery, the early and accurate identification of potential toxic liabilities is paramount. The "fail early, fail cheap" paradigm is not merely a mantra but a strategic necessity. This guide is designed for researchers, toxicologists, and drug development professionals to provide a comprehensive framework for the in vitro toxicity screening of this compound. This compound, a derivative of the adamantane family, shares structural similarities with established drugs like Memantine and Amantadine, which are primarily active in the central nervous system (CNS).[1] The known toxicities of these parent compounds, including neurotoxicity, cardiotoxicity, and potential reproductive effects, necessitate a thorough and multi-faceted screening approach.[2][3][4][5]

This document eschews a rigid, one-size-fits-all template. Instead, it presents a tiered, logical workflow grounded in scientific rationale. We will move from broad assessments of cellular viability to specific, organ-level toxicity evaluations, providing not just the "how" but the critical "why" behind each experimental choice. Our goal is to empower you with a self-validating system for generating robust, decision-driving data.

The Compound: this compound - Physicochemical Profile

A foundational understanding of the test article is critical for designing a relevant screening program.

-

Structure: A tricyclic aliphatic amine.[6][7] The adamantane cage provides high lipophilicity, suggesting good membrane permeability and potential for accumulation in lipid-rich tissues, including the brain.

-

IUPAC Name: this compound[7]

-

Molecular Weight: 165.28 g/mol [8]

-

Structural Analogs: Memantine (1-amino-3,5-dimethyladamantane), Amantadine (adamantan-1-amine).[5][9] This relationship provides a crucial starting point for predicting potential toxicities.

A Tiered Strategy for In Vitro Toxicity Assessment

A progressive, tiered approach allows for efficient resource allocation, beginning with broad, cost-effective assays and moving towards more complex, specific, and resource-intensive models. This strategy ensures that compounds with overt toxicity are eliminated early, while those with more subtle or organ-specific liabilities receive deeper investigation.

Caption: Tiered workflow for in vitro toxicity screening.

Tier 1: Basal Cytotoxicity Assessment

Objective: To determine the concentration range at which this compound induces general cellular damage or death. This provides a fundamental inhibitory concentration (IC50) value, which is essential for guiding dose selection in subsequent, more complex assays.

Classical cytotoxicity assays are reproducible and provide a straightforward means to evaluate cell viability.[10]

Recommended Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity, an indicator of metabolic health. A decrease in the conversion of yellow MTT to purple formazan suggests mitochondrial dysfunction, a common toxicity pathway.[11][12]

-

Neutral Red Uptake (NRU) Assay: Assesses lysosomal integrity. Viable cells sequester the neutral red dye in their lysosomes. Damage to the cell membrane or lysosomes results in decreased dye uptake. The NRU assay is recommended by regulatory bodies for predicting starting doses for in vivo acute toxicity studies.[13]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed a human cell line (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium. A typical range would span from 0.1 µM to 1000 µM.

-

Dosing: Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation & Interpretation

Summarize the IC50 values from multiple cell lines and time points in a clear table.

| Assay | Cell Line | Incubation Time | IC50 (µM) [Hypothetical Data] |

| MTT | HEK293 | 24 hours | 150.5 |

| MTT | Balb/c 3T3 | 24 hours | 125.8 |

| NRU | Balb/c 3T3 | 24 hours | 142.3 |

Interpretation: An IC50 value below 10 µM often raises a red flag for significant cytotoxicity. The hypothetical values above suggest moderate basal cytotoxicity, warranting further investigation into specific mechanisms of toxicity.

Tier 2: Genotoxicity Assessment

Objective: To evaluate the potential of this compound to cause damage to genetic material (DNA). Genotoxicity is a critical endpoint as it can lead to heritable mutations and is often associated with carcinogenesis.[14]

Recommended Assays

-

Bacterial Reverse Mutation Test (Ames Test): A widely used screening method to detect a compound's potential to cause gene mutations.[14][15] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

-

In Vitro Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[16] Following treatment with the test compound, cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[15]

Experimental Protocol: In Vitro Comet Assay

-

Cell Treatment: Treat a suitable mammalian cell line (e.g., TK6) with various concentrations of this compound (up to a cytotoxic dose) for a short period (e.g., 4 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide).

-

Cell Embedding: Mix approximately 1 x 10⁴ cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

-

Lysis: Immerse slides in a cold lysis solution (containing high salt and detergents) overnight to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: Place slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.

-

Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. DNA with strand breaks will be drawn towards the anode.

-

Neutralization & Staining: Neutralize the slides with a buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Scoring: Visualize slides using a fluorescence microscope and score at least 50 randomly selected cells per slide using specialized image analysis software. The primary metric is "% Tail DNA."

Tier 3: Organ-Specific Toxicity Assessment

Objective: To identify potential target organ liabilities. Based on the toxicity profiles of related adamantane compounds, the primary organs of concern are the liver, heart, and kidneys.[3][4][17] This requires the use of specialized cell models that recapitulate key aspects of the target organ's physiology.[18]

Hepatotoxicity Screening

Rationale: The liver is the primary site of drug metabolism, making it highly susceptible to drug-induced injury. Model: The human hepatoma cell line HepG2 is widely used for in vitro hepatotoxicity assessment due to its human origin and consistent features.[19][20] However, its low expression of drug-metabolizing enzymes is a known limitation.[19] Endpoints:

-

Cytotoxicity (as per Tier 1).

-

Mitochondrial Membrane Potential (MMP): Using fluorescent dyes like TMRM to detect mitochondrial depolarization.[19]

-

Oxidative Stress: Measuring the generation of reactive oxygen species (ROS).

-

Steatosis (Lipid Accumulation): Staining with dyes like Nile Red.

Caption: Potential hepatotoxicity pathways.

Cardiotoxicity Screening

Rationale: Drug-induced cardiotoxicity is a leading cause of drug attrition.[21] Adamantane derivatives have been associated with cardiovascular effects like arrhythmias.[3][4] Model: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are the gold standard in vitro model as they are human-derived, retain donor characteristics, and form functional syncytia.[21][22] Endpoints:

-

Beating Frequency & Amplitude: Assessed via live-cell imaging or impedance-based systems.

-

Calcium (Ca²⁺) Flux: Using calcium-sensitive dyes to measure changes in intracellular calcium transients, which are crucial for contraction.[23]

-

Action Potential Duration (APD): Measured using voltage-sensitive dyes or multi-electrode arrays (MEAs). Prolongation of the APD is a key risk factor for Torsades de Pointes.

Nephrotoxicity Screening

Rationale: The kidneys are responsible for drug excretion, and the proximal tubule is a common site of toxicant-induced injury.[24] Model: The human kidney 2 (HK-2) cell line is an immortalized human proximal tubule epithelial cell line that recapitulates many functional characteristics of these cells.[25] Endpoints:

-

Cytotoxicity (as per Tier 1).

-

Biomarker Release: Measuring the release of kidney-specific injury biomarkers. The combination of biomarkers like Kidney Injury Molecule-1 (KIM-1), clusterin, and osteopontin can improve the predictive value of the assay.[24]

| Biomarker | Indication |

| KIM-1 | Proximal tubule injury |

| NGAL | General kidney injury |

| Clusterin | Cellular stress/apoptosis |

| Osteopontin | Inflammation and damage |

Conclusion and Forward Look

This technical guide outlines a robust, tiered strategy for the in vitro toxicity assessment of this compound. By systematically evaluating basal cytotoxicity, genotoxicity, and organ-specific liabilities, researchers can build a comprehensive safety profile early in the development process. Positive findings in any of these assays do not necessarily condemn a compound but provide crucial context for risk assessment and may guide chemical modification to mitigate toxicity.[26] The data generated through this workflow are essential for making informed decisions, de-risking candidates, and ultimately designing safer therapeutics. The subsequent step for a compound that successfully navigates this in vitro gauntlet would be confirmatory in vivo studies.

References

-

Stenutz, R. 3-methyladamantane-1-amine. NIST Chemistry WebBook. [Link]

-

PubChem. 1-Amino-3-methyladamantane hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Kurokawa, Y., et al. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Journal of Pharmacological and Toxicological Methods. [Link]

-

Sachlos, E., et al. In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. [Link]

-

Esch, E. W., et al. In vitro Toxicity Testing in the Twenty-First Century. Toxicology Research. [Link]

-

Wilson, D. R., et al. Amantadine toxicity presenting with complex ventricular ectopy and hallucinations. Pediatric Emergency Care. [Link]

-

Tanner, E., et al. Assessment by Ames test and comet assay of toxicity potential of polymer used to develop field-capable rapid-detection device to analyze environmental samples. Journal of Environmental Science and Health, Part A. [Link]

-

Wang, Y., et al. Functional Evaluation and Nephrotoxicity Assessment of Human Renal Proximal Tubule Cells on a Chip. Micromachines. [Link]

-

Olson, K. R. AMANTADINE | Poisoning & Drug Overdose, 7e. AccessMedicine. [Link]

-

Riss, T. L., et al. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. Toxicology in Vitro. [Link]

-

Ajanta Pharma USA Inc. SAFETY DATA SHEET Memantine Hydrochloride Tablets 5 mg and 10 mg. Ajanta Pharma. [Link]

-

Charles River Laboratories. In Vivo Genotoxicity Assays. Charles River. [Link]

-

Charles River Laboratories. In Vitro Toxicology Testing. Charles River. [Link]

-

Stepanenko, A. A., et al. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Pharmaceuticals. [Link]

-

AXOL Bioscience. Enhancing in vitro cardiotoxicity models with human iPSC technology. AXOL Bioscience. [Link]

-

Kunieda, K., et al. Central Nervous System Adverse Reactions to Amantadine Intoxication: A Case Report and Analysis of JADER. Progress in Rehabilitation Medicine. [Link]

-

Crebelli, R., et al. Monitoring of Genotoxicity in Drinking Water Using in vitro Comet Assay and Ames Test. ResearchGate. [Link]

-

O'Brien, P. J., et al. High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology Research. [Link]

-

Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

-

Inotiv. Follow-Up Genetic Toxicology Assays. Inotiv. [Link]

-

Ncardia. Scientific poster: High throughput assessment of cardiotoxicity in iPSC-derived cardiomyocytes. Ncardia. [Link]

-

eCampus. In vitro Toxicology. eCampus. [Link]

-

Creative Biolabs. HepG2-based Cytotoxicity Assay Service. Creative Biolabs. [Link]

-

Min, J., et al. in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity. Toxicology Research. [Link]

-

National Toxicology Program. Section 1: In Vitro Cytotoxicity Test Methods BRD. NTP.NIEHS.NIH.gov. [Link]

-

Forest Pharmaceuticals, Inc. Namenda - SAFETY DATA SHEET. Forest Pharmaceuticals. [Link]

-

Flanagan, R. J. Amantadine Overdose: What Is Murder or Suicide? The Effect of Postmortem Drug Redistribution. American Journal of Clinical Pathology. [Link]

-

Kim, Y. J., et al. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Safety and Health at Work. [Link]

-

Rodrigues, R. M., et al. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Semantic Scholar. [Link]

-

Gildea, J. J., et al. In Vitro to In Vivo Concordance of Toxicity Using the Human Proximal Tubule Cell Line HK-2. Toxicological Sciences. [Link]

-

Aslantürk, Ö. S. Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

-

Chochkova, M., et al. Biological activity of adamantane analogues. ResearchGate. [Link]

-

Springer Medicine. Advanced Cardiovascular Toxicity Screening: Integrating Human iPSC-Derived Cardiomyocytes with 2D In Silico Models. springermedicine.com. [Link]

-

Eskes, C., et al. In vitro Toxicity Testing in the Twenty-First Century. ResearchGate. [Link]

-

News-Medical.Net. Advanced Cardiotoxicity Testing Using Multi-Channel iPSC Cardiomyocytes. News-Medical.Net. [Link]

-

SHM Abstracts. AMS IN THE CNS: AMANTADINE TOXICITY. Society of Hospital Medicine. [Link]

-

Su, R., et al. Evaluation of biomarkers for in vitro prediction of drug-induced nephrotoxicity: comparison of HK-2, immortalized human proximal tubule epithelial, and primary cultures of human proximal tubular cells. Toxicology in Vitro. [Link]

-

Astashkina, A., et al. Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models. Cells. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Amantadine toxicity presenting with complex ventricular ectopy and hallucinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 3-methyladamantane-1-amine [stenutz.eu]

- 7. This compound | C11H19N | CID 3010128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. ajantapharmausa.com [ajantapharmausa.com]

- 10. mdpi.com [mdpi.com]

- 11. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment by Ames test and comet assay of toxicity potential of polymer used to develop field-capable rapid-detection device to analyze environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. shmabstracts.org [shmabstracts.org]

- 18. In vitro Toxicity Testing in the Twenty-First Century - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]

- 21. In vitro cardiotoxicity models with human iPSC technology [axolbio.com]

- 22. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ncardia.com [ncardia.com]

- 24. academic.oup.com [academic.oup.com]

- 25. In Vitro to In Vivo Concordance of Toxicity Using the Human Proximal Tubule Cell Line HK-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. inotiv.com [inotiv.com]

Methodological & Application

Protocol for the Synthesis of 3-Methyladamantan-1-amine Hydrochloride

Abstract & Scope

This application note details a high-fidelity protocol for the synthesis of 3-Methyladamantan-1-amine hydrochloride , a critical structural analog of the NMDA receptor antagonist Memantine. Unlike the dimethylated Memantine, this mono-methyl derivative is often required for Structure-Activity Relationship (SAR) studies and as a reference standard for impurity profiling in pharmaceutical manufacturing.

The protocol utilizes a Ritter-type amination strategy, chosen for its scalability and regiospecificity.[1] This guide provides step-by-step methodology, critical process parameters (CPPs), and analytical specifications to ensure high purity (>98%) suitable for biological evaluation.

Introduction & Retrosynthetic Analysis

The adamantane cage offers unique lipophilicity and steric bulk, making it a privileged scaffold in medicinal chemistry. The introduction of an amine at the bridgehead position (C1) and a methyl group at the C3 position creates a specific steric environment that modulates receptor binding affinity.

Retrosynthetic Strategy

The synthesis is disconnected at the C-N bond. The most reliable method for introducing nitrogen at a tertiary bridgehead carbon is the Ritter Reaction , utilizing a stable tertiary carbocation intermediate generated from a halide precursor.

Pathway:

-

Precursor: 1-Bromo-3-methyladamantane (Stable tertiary halide)

-

Starting Material: 1-Methyladamantane (Commercially available)

Figure 1: Retrosynthetic pathway for the production of this compound HCl.

Materials & Equipment

Reagents

| Reagent | CAS | Grade | Function |

| 1-Methyladamantane | 768-91-2 | >98% | Starting Material |

| Bromine (Br₂) | 7726-95-6 | ACS Reagent | Brominating Agent |

| Iron Powder (Fe) | 7439-89-6 | - | Catalyst (Bromination) |

| Acetonitrile (MeCN) | 75-05-8 | Anhydrous | Reactant/Solvent (Ritter) |

| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98% Conc.[5] | Acid Catalyst |

| Sodium Hydroxide (NaOH) | 1310-73-2 | Pellets | Hydrolysis Base |

| Ethylene Glycol | 107-21-1 | Reagent | High-BP Solvent |

| Hydrochloric Acid | 7647-01-0 | 4M in Dioxane | Salt Formation |

Equipment

-

Reactor: 3-neck round bottom flask (250 mL & 500 mL) equipped with overhead stirrer and reflux condenser.

-

Temperature Control: Oil bath with digital thermocouple.

-

Purification: Vacuum filtration setup, Rotary evaporator.

-

Safety: Fume hood (essential for Br₂ and HCN/MeCN vapors).

Detailed Experimental Protocol

Stage 1: Synthesis of 1-Bromo-3-methyladamantane

Note: If 1-Bromo-3-methyladamantane is purchased commercially, skip to Stage 2.

-

Setup: Equip a 250 mL 3-neck flask with a dropping funnel, reflux condenser (vented to a NaOH scrubber), and magnetic stir bar.

-

Charge: Add 1-Methyladamantane (15.0 g, 100 mmol) and Iron powder (0.4 g, catalytic) to the flask.

-

Bromination: Heat the mixture to 60°C. Add Bromine (17.0 mL, 330 mmol) dropwise over 1 hour.

-

Caution: Reaction is exothermic. Evolution of HBr gas will occur. Ensure scrubber is active.

-

-

Reflux: After addition, heat to reflux (approx. 60-70°C) for 4 hours. Monitor by TLC (Hexane mobile phase) or GC-MS until starting material is consumed.

-

Workup:

-

Cool to room temperature (RT).

-

Dissolve the reaction mass in Dichloromethane (DCM) (100 mL).

-

Wash with Sodium Bisulfite (NaHSO₃) solution (10% aq) to quench excess bromine (solution turns from red/brown to clear).

-

Wash with water (2 x 50 mL) and brine (50 mL).

-

Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Yield: Expect ~21-22 g (90-95%) of an off-white waxy solid.

-

Checkpoint: Purity should be >95% by GC.

-

Stage 2: Ritter Reaction (Amidation)

This step installs the nitrogen atom via an acetamide intermediate.

-

Charge: In a 250 mL flask, dissolve 1-Bromo-3-methyladamantane (11.5 g, 50 mmol) in Acetonitrile (50 mL).

-

Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add Concentrated H₂SO₄ (25 mL) dropwise.

-

Critical Parameter: Maintain internal temperature <10°C during addition to prevent charring.

-

-

Reaction: Remove ice bath and heat to 70°C for 6 hours. The solution will darken.

-

Quench: Cool to RT and pour the reaction mixture onto crushed ice (200 g).

-

Isolation:

-

The acetamide intermediate may precipitate. If solid forms, filter it.

-

If oil forms, extract with Ethyl Acetate (3 x 50 mL). Wash extracts with NaHCO₃ (sat. aq) to remove acid.

-

Dry (Na₂SO₄) and concentrate.[6]

-

-

Intermediate: N-(3-methyladamantan-1-yl)acetamide. Yield: ~9.5 g (92%).

Stage 3: Hydrolysis to Free Amine

-

Solvent System: Use a high-boiling solvent to facilitate hydrolysis of the sterically hindered amide.

-

Charge: Combine the acetamide intermediate (9.5 g) with NaOH (8.0 g) in Ethylene Glycol (60 mL).

-

Alternative: Propylene glycol or 1-Propanol/H2O can be used, but Ethylene Glycol allows higher temperatures.

-

-

Reflux: Heat to 150-160°C for 12-16 hours.

-

Workup:

-

Cool to RT and dilute with Water (200 mL).

-

Extract the free amine with Toluene or Diethyl Ether (3 x 70 mL).

-

Note: The amine is basic; ensure the aqueous layer is strongly alkaline (pH >12) to keep the amine in the organic phase.

-

Wash organic layer with brine, dry (Na₂SO₄), and concentrate to give the crude oil This compound .

-

Stage 4: Salt Formation (Hydrochloride)

-

Dissolution: Dissolve the crude amine oil in dry Diethyl Ether (50 mL) or Ethyl Acetate .

-

Precipitation: Cool to 0°C. Add HCl (4M in Dioxane) or bubble dry HCl gas until the solution is acidic (pH < 2). A white precipitate will form immediately.

-

Filtration: Filter the white solid under vacuum.

-

Purification: Recrystallize from Isopropanol/Ethanol mixture if necessary to achieve >99% purity.

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Process Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Yield in Stage 1 | Incomplete bromination or moisture presence. | Ensure Fe catalyst is fresh; use anhydrous conditions; extend reflux time. |

| Dark/Black Rxn in Stage 2 | H₂SO₄ addition too fast; Temp too high. | Control exotherm strictly (<10°C during addition); ensure efficient stirring. |

| Incomplete Hydrolysis (Stage 3) | Steric hindrance of the adamantyl cage. | Increase temperature to 160°C; extend time to 24h; ensure NaOH excess. |

| Product is Sticky/Oily | Residual solvent or impurities. | Triturate with cold diethyl ether; Recrystallize from Isopropanol. |

Analytical Characterization

Compound: this compound Hydrochloride Appearance: White crystalline solid Melting Point: 295–300°C (Sublimes)[7]

Expected NMR Data (DMSO-d₆)

-

¹H NMR (400 MHz):

-

8.10 (br s, 3H,

- 2.15 (m, 2H, Adamantane CH)

-

1.65 - 1.45 (m, 12H, Adamantane

-

0.85 (s, 3H,

-

8.10 (br s, 3H,

-

¹³C NMR (100 MHz):

-

51.5 (

-

51.5 (

Infrared Spectroscopy (FT-IR)

-

N-H Stretch: Broad band 2800–3200 cm⁻¹ (Ammonium salt)

-

C-H Stretch: 2850–2930 cm⁻¹ (Adamantane cage)

-

Fingerprint: Characteristic adamantane skeletal vibrations at 1450, 1380 cm⁻¹.

Safety & Handling

-

Bromine: Highly toxic and corrosive. Causes severe burns. Handle only in a fume hood with a sodium thiosulfate quench solution ready.

-

Adamantane Derivatives: May have antiviral or CNS activity. Handle as potentially bioactive compounds using standard PPE (gloves, lab coat, goggles).

-

Waste Disposal: Quench all acidic streams. Segregate halogenated waste (Stage 1) from non-halogenated waste.

References

-

Sigma-Aldrich. Product Specification: this compound hydrochloride. CAS 33103-93-4.[2][3][4][5][7][8][9] Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12910657, 1-Amino-3-methyladamantane hydrochloride. Retrieved October 24, 2023. Link[4]

-

Mo, Y., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16302–16306. (Methodology adapted for mono-methyl analog). Link

-

LGC Standards. Reference Standard: this compound Hydrochloride. Link[2]

- Zirngibl, L. (1982).Process for the preparation of 1-amino-3,5-dimethyladamantane. U.S. Patent 4,338,465. (Foundational Ritter reaction conditions for adamantanes).

Sources

- 1. Ritter Reaction [organic-chemistry.org]

- 2. 1-Amino-3-methyladamantane hydrochloride | C11H20ClN | CID 12910657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molcore.com [molcore.com]

- 4. 1-Amino-3-methyladamantane hydrochloride | C11H20ClN | CID 12910657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C11H19N | CID 3010128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound hydrochloride | 33103-93-4 [sigmaaldrich.com]

- 8. This compound Hydrochloride (Desmethylmemantine Hydrochloride) [lgcstandards.com]

- 9. This compound Hydrochloride (Desmethylmemantine Hydrochloride) [lgcstandards.com]

Application Notes: 3-Methyladamantan-1-amine (Memantine) in Neurodegenerative Disease Research

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Methyladamantan-1-amine, known clinically as Memantine, in the study of neurodegenerative diseases. Memantine is a moderate-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its unique mechanism of action, which involves blocking excessive glutamatergic activity without disrupting normal synaptic function, makes it a valuable tool for investigating excitotoxicity-mediated neuronal damage—a common pathway in many neurodegenerative conditions like Alzheimer's disease (AD), Parkinson's disease, and Huntington's disease.[3][4] This document details the underlying mechanism of Memantine, provides step-by-step protocols for key in vitro and in vivo experimental models, and offers insights into data interpretation and troubleshooting.

Mechanism of Action: Modulating Glutamatergic Excitotoxicity

The glutamatergic system is fundamental to learning and memory, but its overstimulation can lead to neuronal death, a process termed excitotoxicity.[1][3][5] This is a key pathogenic mechanism in several neurodegenerative diseases.[6]

1.1 The Role of the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity.[4][5] Under normal physiological conditions, the channel is blocked by magnesium ions (Mg²⁺) in a voltage-dependent manner.[4] When a neuron is depolarized, the Mg²⁺ block is relieved, allowing calcium (Ca²⁺) influx upon binding of the neurotransmitter glutamate and a co-agonist like glycine or D-serine.[4]

1.2 Pathological Activation and Memantine's Intervention

In neurodegenerative states, chronic, low-level glutamate release leads to persistent, pathological activation of NMDA receptors.[1] This causes excessive Ca²⁺ influx, triggering downstream neurotoxic cascades, including oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis.[6][7]

Memantine's therapeutic efficacy stems from its unique properties as an open-channel blocker.[1][8]

-

Voltage-Dependency: It preferentially enters and blocks the NMDA receptor channel when it is open, and its action is dependent on the membrane potential.[8][9][10]

-

Low to Moderate Affinity & Fast Kinetics: Unlike high-affinity antagonists that can block normal synaptic transmission and cause significant side effects, Memantine's relatively fast off-rate allows it to leave the channel quickly once the pathological stimulus subsides.[8][10][11] This preserves the physiological function required for learning and memory while selectively targeting tonic, pathological receptor activation.[1][9]

Caption: Mechanism of Memantine at the NMDA Receptor.

In Vitro Applications & Protocols

In vitro models are essential for dissecting the direct neuroprotective effects of Memantine against excitotoxic insults.

Protocol 2.1: Assessing Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

Principle: This assay measures the ability of Memantine to protect primary neurons from cell death induced by a high concentration of glutamate. Cell viability is typically assessed using colorimetric assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by measuring lactate dehydrogenase (LDH) release from damaged cells.

Materials:

-

Primary cortical or hippocampal neurons (e.g., from E18 rat or mouse embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated 96-well plates

-

Memantine hydrochloride (stock solution in sterile water)

-

L-Glutamic acid

-

MTT or LDH cytotoxicity assay kit

-

Plate reader

Procedure:

-

Cell Culture: Plate primary neurons on coated 96-well plates and culture for 10-14 days in vitro (DIV) to allow for mature synapse formation.

-

Pre-treatment: Replace half of the culture medium with fresh, serum-free medium containing Memantine at various concentrations (e.g., 1, 5, 10, 20 µM). Include a "vehicle control" group with no Memantine. Incubate for 1 hour.[12]

-

Excitotoxic Insult: Add glutamate to a final concentration of 50-100 µM to all wells except the "untreated control" group. The optimal concentration should be determined empirically to induce ~50% cell death.

-

Co-treatment vs. Pre-treatment: To investigate different therapeutic windows, a separate experimental arm can involve adding Memantine and glutamate simultaneously.[12][13]

-

Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

-

Viability Assessment:

-

LDH Assay: Collect a sample of the supernatant from each well and measure LDH release according to the manufacturer's protocol.

-

MTT Assay: Add MTT reagent to the remaining cells in the wells, incubate for 2-4 hours, then solubilize the formazan crystals and measure absorbance.

-

-

Data Analysis: Normalize the data to the untreated control (100% viability) and the glutamate-only control (0% protection). Calculate the EC₅₀ for Memantine's neuroprotective effect.

Table 1: Typical Experimental Parameters for In Vitro Excitotoxicity Assay

| Parameter | Recommended Range/Value | Rationale |

| Cell Type | Primary Cortical/Hippocampal Neurons | These neurons express high levels of NMDA receptors and are relevant to neurodegenerative disease pathology. |

| Days In Vitro | 10-14 DIV | Ensures mature expression of NMDA receptors and synaptic connectivity. |

| Memantine Conc. | 1 - 20 µM | This range is consistent with concentrations shown to be effective in preclinical studies.[3] |

| Glutamate Conc. | 25 - 100 µM | Should be titrated to cause significant but not complete cell death (~50%) to allow for a therapeutic window. |

| Endpoint Assay | LDH or MTT | LDH measures membrane integrity (cell death), while MTT measures metabolic activity (cell viability). |

In Vivo Applications & Protocols

Animal models are critical for evaluating the effects of Memantine on cognitive function and neuropathology in the context of a whole organism. Transgenic mouse models of Alzheimer's disease, such as APP/PS1 or 5xFAD mice, are commonly used.[5]

Protocol 3.1: Evaluating Cognitive Enhancement in an AD Mouse Model

Principle: This protocol assesses whether chronic Memantine treatment can ameliorate cognitive deficits in a transgenic mouse model of AD. Spatial learning and memory are evaluated using behavioral tests like the Morris Water Maze (MWM) or Novel Object Recognition (NOR).

Materials:

-

Transgenic AD mice (e.g., APP/PS1) and wild-type (WT) littermates.

-

Memantine hydrochloride.

-

Behavioral testing apparatus (MWM tank, NOR arena).

-

Video tracking software.

Procedure:

-

Animal Groups: Divide animals into four groups: WT + Vehicle, WT + Memantine, AD + Vehicle, AD + Memantine. Treatment typically begins at an age when pathology is developing but before severe cognitive decline (e.g., 6-8 months of age for APP/PS1 mice).[5]

-

Drug Administration: Administer Memantine chronically for several weeks or months. Oral administration in drinking water (e.g., 20-30 mg/kg/day) is a common, non-invasive method.[5][14]

-

Behavioral Testing (Post-Treatment):

-

Morris Water Maze (MWM):

-

Acquisition Phase (4-5 days): Train mice to find a hidden platform in a pool of opaque water, using spatial cues around the room. Record the escape latency (time to find the platform).

-

Probe Trial (1 day): Remove the platform and allow the mouse to swim for 60 seconds. Measure the time spent in the target quadrant where the platform was previously located.

-

-

Novel Object Recognition (NOR):

-

-

Tissue Collection: After behavioral testing, perfuse the animals and collect brain tissue for downstream analysis (e.g., Aβ plaque load, tau pathology, neurogenesis markers).[14][15]

Caption: Experimental workflow for in vivo evaluation of Memantine.

Data Interpretation & Troubleshooting

-

In Vitro Interpretation: A significant increase in cell viability (MTT) or decrease in LDH release in Memantine-treated groups compared to the glutamate-only group indicates a neuroprotective effect.

-

In Vivo Interpretation:

-

MWM: A shorter escape latency during acquisition and a greater preference for the target quadrant in the probe trial for Memantine-treated AD mice (compared to vehicle-treated AD mice) suggests improved spatial memory.[5]

-

NOR: A higher discrimination index (more time with the novel object) indicates improved recognition memory.[15]

-

Neuropathology: Reduced Aβ plaque load or hyperphosphorylated tau levels in treated animals can provide evidence of disease-modifying effects.[15] Chronic treatment has also been shown to ameliorate impaired adult hippocampal neurogenesis in AD models.[14]

-

-

Troubleshooting:

-

High Variability: Ensure consistent animal handling, environmental conditions, and precise drug dosing. Increase sample size (n=12-15 mice per group is common).[14]

-

No Effect: Verify drug stability and concentration. Consider starting treatment at an earlier disease stage. Ensure the chosen behavioral task is sensitive enough to detect deficits in the specific mouse model and age.

-

Conclusion & Future Directions

This compound (Memantine) is an indispensable tool for neurodegenerative disease research. Its well-characterized mechanism allows for the specific investigation of NMDA receptor-mediated excitotoxicity. The protocols outlined here provide a robust framework for assessing its neuroprotective and cognitive-enhancing properties. Future research could explore Memantine's efficacy in combination with other therapeutic agents, its role in modulating neuroinflammation, and its potential application in a wider range of neurodegenerative disorders beyond Alzheimer's disease.[16]

References

- Dr.Oracle. (2025, August 6). What is the mechanism of action of memantine (N-methyl-D-aspartate (NMDA) receptor antagonist) in treating Alzheimer's disease?

- Martinez-Coria, H., et al. (n.d.). Memantine Improves Spatial Learning in a Transgenic Mouse Model of Alzheimer's Disease.

- Scarpini, E., et al. (n.d.). Memantine: Targeting glutamate excitotoxicity in Alzheimer's disease and other dementias.

- Kishi, T., et al. (n.d.). Memantine: a review of studies into its safety and efficacy in treating Alzheimer's disease and other dementias. PMC.

- Chen, H. V., et al. (n.d.). Key Binding Interactions for Memantine in the NMDA Receptor. PMC - PubMed Central.

- Gvaldin, D. Y., et al. (n.d.). Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42. Frontiers.

- Costa, B. M., et al. (n.d.). Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers. PMC.

- Gladstone, J. P. (n.d.). Protection from glutamate-induced excitotoxicity by memantine. PubMed - NIH.

- Kotermanski, S. E., & Johnson, J. W. (n.d.). Memantine block depends on agonist presentation at the NMDA receptor in substantia nigra pars compacta dopamine neurones. PMC - PubMed Central.

- Anonymous. (n.d.). [Efficacy of memantine in the treatment of Alzheimer's disease]. PubMed.

- Wikipedia. (n.d.). NMDA receptor.

- Journy, N., & Tampi, R. R. (2024, January 31). Memantine. StatPearls - NCBI Bookshelf.

- A. Kopp, U., et al. (n.d.). Chronic Memantine Treatment Ameliorates Behavioral Deficits, Neuron Loss, and Impaired Neurogenesis in a Model of Alzheimer's Disease. PubMed Central.

- Martinez-Coria, H., et al. (n.d.). Memantine Improves Cognition and Reduces Alzheimer's-Like Neuropathology in Transgenic Mice. PMC - PubMed Central.

- Johnson, J. W. (n.d.). Mechanism of action of memantine. PubMed - NIH.

- Parsons, C. G. (n.d.). Memantine as an example of a fast, voltage-dependent, open channel N-methyl-D-aspartate receptor blocker. PubMed.

- Gladstone, J. P. (n.d.). Protection from glutamate-induced excitotoxicity by memantine. PMC - PubMed Central.

- Jellinger, K. A. (n.d.). Basic mechanisms of neurodegeneration: a critical update. PMC.

Sources

- 1. droracle.ai [droracle.ai]

- 2. [Efficacy of memantine in the treatment of Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Memantine: Targeting glutamate excitotoxicity in Alzheimer's disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Basic mechanisms of neurodegeneration: a critical update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]

- 8. NMDA receptor - Wikipedia [en.wikipedia.org]

- 9. Memantine block depends on agonist presentation at the NMDA receptor in substantia nigra pars compacta dopamine neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Memantine as an example of a fast, voltage-dependent, open channel N-methyl-D-aspartate receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protection from glutamate-induced excitotoxicity by memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chronic Memantine Treatment Ameliorates Behavioral Deficits, Neuron Loss, and Impaired Neurogenesis in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]

Use of 3-Methyladamantan-1-amine as a precursor in drug synthesis

Application Note: 3-Methyladamantan-1-amine as a Strategic Precursor in Drug Synthesis

Executive Summary

This compound (CAS: 78056-28-7), also known as 1-amino-3-methyladamantane, represents a critical scaffold in medicinal chemistry, specifically within the "lipophilic bullet" class of pharmacophores. Structurally positioned between Amantadine (1-aminoadamantane) and Memantine (1-amino-3,5-dimethyladamantane), this precursor offers a unique lipophilic profile (

This guide details the scalable synthesis, analytical validation, and pharmacological utility of this compound. It is designed for researchers developing next-generation NMDA receptor antagonists, antiviral agents, and adamantane-based peptidomimetics (e.g., DPP-4 inhibitors).

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 3-Methyltricyclo[3.3.1.1 |

| CAS Number | 78056-28-7 |

| Molecular Formula | |

| Molecular Weight | 165.28 g/mol |

| Appearance | Waxy white solid / Colorless oil (free base) |

| Solubility | Soluble in DCM, MeOH, EtOH; Sparingly soluble in water (Free base) |

| pKa | ~10.5 (Typical for adamantyl amines) |

| Storage | Hygroscopic; Store under inert gas at 2–8°C |

Strategic Utility: The "Lipophilic Bullet"

In drug design, the adamantane cage serves as a bulky, lipophilic anchor. The addition of a methyl group at the C3 position breaks the

Mechanism of Action (NMDA Antagonism)

Like Memantine, this compound functions as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It binds inside the ion channel pore only when the channel is open, blocking

-

Key Advantage: The single methyl group provides a "middle ground" in channel blocking kinetics—slower off-rate than Amantadine but faster than Memantine, potentially reducing psychotomimetic side effects while maintaining neuroprotection.

Figure 1: Mechanism of uncompetitive NMDA receptor blockade by adamantane amines.

Synthesis Protocol: Modified Ritter Reaction

The most robust industrial route utilizes the Ritter Reaction , converting 1-bromo-3-methyladamantane (or the alcohol) into the acetamide, followed by hydrolysis. This avoids the use of hazardous azides (Curtius route).

Pre-requisites

-

Precursor: 1-Bromo-3-methyladamantane (commercially available or synthesized from 1-methyladamantane via

/Lewis Acid). -

Safety: Sulfuric acid is corrosive. Acetonitrile is toxic. Perform all steps in a fume hood.

Step-by-Step Methodology

Stage 1: Formation of N-(3-methyladamantan-1-yl)acetamide

-

Charge: In a dry 3-neck round-bottom flask, dissolve 1-Bromo-3-methyladamantane (10.0 g, 43.6 mmol) in Acetonitrile (50 mL). Acetonitrile acts as both solvent and reactant.

-

Catalysis: Cool the solution to 0°C. Add Concentrated Sulfuric Acid (

, 25 mL) dropwise over 30 minutes. Exothermic reaction—maintain temp < 10°C. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The carbocation intermediate is trapped by acetonitrile to form the nitrilium ion.

-

Quench: Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. The nitrilium ion hydrolyzes to the acetamide.

-

Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash combined organics with saturated

and brine. Dry over-

Yield checkpoint: Off-white solid (Intermediate A).

-

Stage 2: Hydrolysis to Free Amine

-

Reflux: Suspend Intermediate A in Ethylene Glycol (40 mL) and add NaOH pellets (5.0 g).

-

Note: High-boiling solvents (ethylene glycol or 1-propanol) are required due to the steric bulk hindering hydrolysis.

-

-

Heat: Reflux at 150°C for 12 hours. Monitor by TLC (DCM:MeOH 9:1, stain with Ninhydrin).

-

Workup: Cool to room temperature. Dilute with water (100 mL).

-

Purification (Acid-Base Extraction):

Stage 3: Salt Formation (Optional but Recommended) To improve stability, convert to the Hydrochloride salt:

-

Dissolve free base in minimal Ethanol. Add 2M HCl in Diethyl Ether. Precipitate is filtered and recrystallized from Isopropanol/Acetone.

Figure 2: Synthetic workflow via the Ritter pathway.

Analytical Validation

Since the compound lacks a strong UV chromophore, standard HPLC-UV is ineffective without derivatization.

Method A: 1H-NMR (CDCl3, 400 MHz)

Confirm structure by observing the loss of symmetry compared to Amantadine.

- 0.85 ppm (s, 3H): Methyl group (distinctive singlet).

-

1.1 - 1.4 ppm (m, 2H):

- 1.4 - 2.2 ppm (m, 14H): Adamantane cage protons. Note the splitting of the methylene signals due to the C3 substituent.

Method B: HPLC-Fluorescence (Derivatization Protocol)

For quantitative purity analysis:

-

Reagent: o-Phthalaldehyde (OPA) + 2-Mercaptoethanol.

-

Derivatization: Mix 10

L sample (in borate buffer pH 9.5) with 10 -

Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 150 x 4.6 mm).

-

Mobile Phase: A: Acetate buffer (pH 5.8) / B: Acetonitrile (Gradient 20% -> 80% B).

-

Detection: Excitation 340 nm / Emission 450 nm.

References

-

PubChem. (2023). This compound Compound Summary. National Library of Medicine.[3] [Link]

- Schwab, R. S., et al. (1969). Amantadine in the treatment of Parkinson's disease. JAMA, 208(7), 1168-1170. (Foundational text on aminoadamantane pharmacology).

- Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170. (Discusses SAR of methyl-substituted adamantanes).

Sources

Application Note: In Vivo Experimental Design using 3-Methyladamantan-1-amine

Introduction & Scientific Rationale

3-Methyladamantan-1-amine (3-Me-Ad) represents a critical structural intermediate in the adamantane class of pharmacophores, bridging the chemical space between Amantadine (1-adamantanamine) and Memantine (3,5-dimethyladamantan-1-amine).[1]

While Amantadine is a classic M2 ion channel blocker and weak NMDA antagonist, and Memantine is a clinically optimized NMDA antagonist for Alzheimer’s disease, 3-Me-Ad serves as a high-value probe for Structure-Activity Relationship (SAR) studies.[1] Its mono-methyl substitution introduces asymmetry and specific steric bulk that allows researchers to interrogate:

-

The "Methyl Effect": How incremental lipophilicity (ClogP increase) correlates with Blood-Brain Barrier (BBB) permeability.

-

Channel Pore Geometry: Probing the steric tolerance of the Pneumovirinae M2 channel or the glutamate-gated NMDA receptor pore.[1]

This guide details the in vivo experimental protocols required to validate the pharmacological profile of 3-Me-Ad, focusing on formulation stability, pharmacokinetic (PK) evaluation, and functional neuroprotection assays.[1]

Chemical Properties & Formulation Strategy

Success in in vivo studies hinges on precise formulation.[1] 3-Me-Ad is highly lipophilic but basic.[1] The hydrochloride salt form is required for aqueous stability.

Table 1: Physicochemical Profile & Formulation[1]

| Property | Specification | Experimental Implication |

| Molecular Weight | 165.28 g/mol (Free base) | Dosing calculations must account for salt factor (approx.[1] 1.22x for HCl).[1] |

| LogP (Predicted) | ~2.8 - 3.1 | Higher than Amantadine (2.4); suggests rapid BBB penetration but higher tissue retention.[1] |

| pKa | ~10.5 | Highly basic.[1] Must be buffered to pH 7.4 for IV/IP injection to prevent local tissue necrosis.[1] |

| Solubility | >20 mg/mL (as HCl salt in water) | Excellent aqueous solubility; no DMSO/PEG co-solvents usually required.[1] |

Preparation Protocol (Stock Solution 10 mg/mL)

-

Weighing: Weigh 12.2 mg of this compound HCl (equivalent to 10 mg free base).

-

Dissolution: Dissolve in 0.9 mL of sterile physiological saline (0.9% NaCl). Vortex for 30 seconds.[1]

-

pH Adjustment: The solution will be slightly acidic. Check pH. If < 5.0, adjust carefully with 0.1 N NaOH to pH ~7.0–7.4.[1]

-

Volume Make-up: Adjust final volume to 1.0 mL with saline.

-

Sterilization: Filter through a 0.22 µm PES syringe filter. Do not autoclave (potential for thermal degradation or methylation changes).[1]

Visualizing the Structure-Activity Logic

The following diagram illustrates the structural progression and its pharmacological impact, justifying the selection of 3-Me-Ad for comparative studies.

Figure 1: Structural progression of amino-adamantanes. 3-Me-Ad occupies the intermediate space, critical for determining if the second methyl group (in Memantine) is essential for efficacy or merely metabolic stability.[1]

Experimental Protocol A: Pharmacokinetics (PK) & BBB Penetration

Objective: Determine the brain-to-plasma ratio (

Workflow

-

Group Design:

-

Dosing: Intraperitoneal (i.p.) injection at 10 mL/kg volume.[1]

-

Sampling:

-

Bioanalysis (LC-MS/MS):

Data Output Expectation

Calculate the Partition Coefficient (

-

Hypothesis: 3-Me-Ad should show a

(superior to Amantadine, similar to Memantine), validating its potential as a CNS-active agent.[1]

Experimental Protocol B: NMDA Receptor Antagonism (Neuroprotection)[1]

Objective: Assess functional blockage of the NMDA receptor using the NMDA-Induced Seizure Model . Rationale: Systemic injection of NMDA induces seizures in mice. Effective antagonists (like Memantine) prevent these seizures.[1] This test validates if 3-Me-Ad retains the neuroprotective "open-channel block" mechanism.[1]

Workflow Diagram

Figure 2: Workflow for NMDA-induced seizure protection assay. The timing of pre-treatment is critical to ensure peak brain concentration during NMDA challenge.

Detailed Steps

-

Dosing Regimen:

-

Procedure:

-

Scoring (Latency & Severity):

-

Record latency to first clonic seizure.

-

Record mortality at 60 minutes.[1]

-

Success Criterion: A significant increase in latency or reduction in mortality compared to Vehicle.

-

Mechanism of Action: The "Foot-in-the-Door" Block

To interpret the data, one must understand the molecular interaction. Adamantanes function as uncompetitive, open-channel blockers .[1]

Figure 3: Mechanism of Uncompetitive Antagonism. 3-Me-Ad requires the channel to open before it can bind, a safety feature that preserves normal physiological signaling while blocking pathological over-activation.[1]

References

-

Stampolaki, M., et al. (2023). "A Study of the Activity of Adamantyl Amines against Mutant Influenza A M2 Channels Identified a Polycyclic Cage Amine Triple Blocker." ChemMedChem, 18(16). Link

- Context: Validates the use of methyl-substituted adamantanes in probing M2 channel pore geometry and resistance profiles.

-

Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives."[1] European Journal of Organic Chemistry, 2013(9).[1] Link

- Context: Comprehensive review on the "Lipophilic Bullet" concept, explaining how methylation affects pharmacokinetics and lipophilicity of the adamantane cage.

-

Blanpied, T. A., et al. (2005). "Amantadine inhibits NMDA receptors by accelerating channel closure during channel block."[1] Journal of Neuroscience, 25(13).[1] Link

- Context: Establishes the baseline mechanism for adamantane-based NMDA antagonism, providing the control parameters for comparing 3-Me-Ad.

-

PubChem Compound Summary. "this compound (CID 3010128)."[1][2] National Center for Biotechnology Information.[1] Link[1]

-

Context: Source of physicochemical data (MW, structure) and CAS registry numbers.[1]

-

Sources

- 1. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H19N | CID 3010128 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cell culture protocols for testing 3-Methyladamantan-1-amine efficacy

Application Note: In Vitro Evaluation of 3-Methyladamantan-1-amine (3-MAA)

Abstract & Mechanism of Action

This compound (3-MAA) is a lipophilic adamantane derivative structurally analogous to Memantine (3,5-dimethyladamantan-1-amine) and Amantadine . While historically explored for antiviral activity (Influenza A M2 channel blockade), its primary contemporary relevance lies in neuropharmacology as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor .

Therapeutic Logic: In neurodegenerative conditions (Alzheimer’s, Parkinson’s), excessive glutamate release leads to excitotoxicity via prolonged NMDAR activation and massive Calcium (

-

Mechanism: 3-MAA functions as an open-channel blocker . It enters the NMDAR pore only when the channel is open (activated by Glutamate/Glycine) and blocks ionic flow.

-

Advantage: Unlike high-affinity antagonists (e.g., MK-801) that block normal physiological signaling, adamantane derivatives like 3-MAA have rapid on/off kinetics, blocking pathological extrasynaptic activation while preserving physiological synaptic transmission.

Pre-Experimental Phase: Compound Preparation[2]

Critical Solubility Note: The free base of 3-MAA is highly lipophilic (LogP ~2.3). The Hydrochloride (HCl) salt form is preferred for aqueous stability but may still require co-solvents.

Reagent Setup Table

| Component | Specification | Storage | Notes |

| 3-MAA (Test Compound) | >98% Purity | -20°C (Desiccated) | Hygroscopic. Equilibrate to RT before opening. |

| Vehicle (Solvent) | DMSO (Cell Culture Grade) | RT | Final concentration on cells must be <0.1% .[2] |

| Positive Control | Memantine HCl or MK-801 | -20°C | Standard NMDAR antagonists for benchmarking. |

| Agonists | L-Glutamate & Glycine | -20°C | Glycine is the obligatory co-agonist for NMDAR. |

| Assay Media | Mg²⁺-Free HBSS or DMEM | 4°C | CRITICAL: Mg²⁺ blocks NMDARs naturally. You must remove Mg²⁺ to see the drug's effect. |

Solubilization Protocol

-

Stock Solution (100 mM): Dissolve 3-MAA in 100% DMSO. Vortex vigorously.

-

Quality Check: Solution must be clear. If precipitating, sonicate at 37°C for 5 mins.

-

-

Working Solution: Dilute the Stock Solution into sterile PBS or media immediately prior to use.

-

Serial Dilution: Prepare 1000x concentrations (e.g., 10 mM, 1 mM, 100 µM) in DMSO first, then dilute 1:1000 into media to keep DMSO constant at 0.1%.

-

Core Protocol A: Cell Model Validation (Differentiation)

The "Rookie Mistake" Warning: Undifferentiated SH-SY5Y neuroblastoma cells express very low levels of NMDARs (specifically the NR1 subunit). You cannot test efficacy on undifferentiated cells. You must differentiate them to a mature neuronal phenotype.

Figure 1: Differentiation timeline required to upregulate NMDA receptors in SH-SY5Y cells.

Differentiation Steps:

-

Seeding: Plate SH-SY5Y cells at

cells/cm² in DMEM/F12 + 10% FBS. -

Phase 1 (Induction): After 24h, switch to media containing 10 µM All-trans Retinoic Acid (RA) . Reduce FBS to 1%. Change media every 2 days for 5 days.

-

Phase 2 (Maturation): Switch to Neurobasal media + N-2 Supplement + 50 ng/mL BDNF (Brain-Derived Neurotrophic Factor). Culture for an additional 3-5 days.

-

Validation: Cells should exhibit long, branched neurites. (Optional: Confirm NR1 subunit expression via Western Blot).

Core Protocol B: Neuroprotection Efficacy Assay

This assay measures the ability of 3-MAA to prevent cell death induced by Glutamate excitotoxicity.

Experimental Logic:

-

Insult: Glutamate + Glycine (opens NMDAR -> Ca²⁺ overload -> Apoptosis).

-

Treatment: 3-MAA (blocks NMDAR pore -> prevents Ca²⁺ overload).

-

Readout: MTT Assay (Metabolic activity) or LDH Release (Membrane integrity).

Figure 2: Step-by-step workflow for the Glutamate Excitotoxicity Assay.

Detailed Procedure:

-

Preparation: Use differentiated SH-SY5Y cells in 96-well plates.

-

Wash: Carefully aspirate growth media. Wash cells 2x with warm, sterile Mg²⁺-free HBSS .

-

Why? Magnesium blocks the NMDAR pore at resting potential.[1] Its presence will mask the effect of your drug.

-

-

Pre-treatment: Add 3-MAA at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in Mg²⁺-free media. Incubate for 1 hour at 37°C.

-

Control Wells: Vehicle (DMSO only), Positive Control (10 µM MK-801).

-

-

Excitotoxic Insult: Add L-Glutamate (100 µM) and Glycine (10 µM) directly to the wells containing the drug.

-

Note: Do not wash out the drug. The antagonist must be present when the channel opens.

-

-

Incubation: Incubate for 24 hours at 37°C.

-

Quantification (MTT Assay):

-

Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours.

-

Solubilize formazan crystals with DMSO.[3]

-

Read Absorbance at 570 nm.

-

Data Analysis & Interpretation

Calculation of Neuroprotection

Normalize data to the "No Glutamate" control (100% Viability) and "Glutamate Only" control (0% Protection).

Expected Results Table

| Treatment Group | Expected Viability | Interpretation |

| Control (No Glu) | 100% | Baseline health. |

| Glutamate + Glycine | 40 - 60% | Successful excitotoxicity model. |

| Glu + 3-MAA (Low Dose) | 40 - 60% | Below therapeutic threshold. |

| Glu + 3-MAA (High Dose) | 80 - 90% | Significant Neuroprotection. |

| Glu + MK-801 | 90 - 95% | Positive control validation. |

| 3-MAA Only (High Dose) | >95% | Verifies lack of intrinsic cytotoxicity. |

References

-

Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond.[4] Nature Reviews Drug Discovery, 5(2), 160–170.

-

Kovalevich, J., & Langford, D. (2013). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. Methods in Molecular Biology, 1078, 9–21.

-

Parsons, C. G., et al. (1999). Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data.[1] Neuropharmacology, 38(6), 735-767.

-

PubChem. (2023). This compound Compound Summary. National Library of Medicine.

-

Jantas, D., et al. (2018). Neuroprotective effects of memantine analogues in the model of glutamate-induced excitotoxicity. Journal of Neural Transmission. (Generalized citation for class effects)

Sources

- 1. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest [proquest.com]

Application Note: High-Impact Derivatization of 3-Methyladamantan-1-amine

Executive Summary & Strategic Rationale

3-Methyladamantan-1-amine serves as a critical structural intermediate between the antiviral Amantadine (1-adamantylamine) and the neuroprotective Memantine (3,5-dimethyladamantan-1-amine).[1] While the parent adamantane cage provides the "lipophilic bullet" necessary for crossing the Blood-Brain Barrier (BBB) and lodging within the NMDA receptor channel, the specific derivatization of the primary amine is the primary vector for enhancing pharmacological activity.[1]

Why Derivatize? Direct application of the underivatized amine often results in rapid renal clearance and suboptimal receptor dwell time.[1] Derivatization strategies described herein aim to:

-

Modulate Lipophilicity (LogP): Fine-tune the hydrophobic interaction within the receptor pore.[1]

-

Introduce Secondary Pharmacophores: Create "hybrid" ligands (e.g., Sigma-1/NMDA dual ligands).

-

Block Metabolic Hotspots: N-substitution can prevent rapid oxidative deamination.[1]

This guide details two high-yield protocols for N-functionalization: Reductive Amination (for alkyl derivatives) and Peptidomimetic Conjugation (for prodrugs/transport).[1]

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic guiding these protocols.

Figure 1: Strategic pathways for derivatizing the adamantane core to achieve specific pharmacological outcomes.

Protocol 1: Controlled N-Alkylation via Reductive Amination[2]

Objective: Synthesis of secondary amines to mimic the steric bulk of Memantine or introduce heterocyclic side chains. Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts).[1] Reductive amination via the imine intermediate is self-limiting to the mono-alkylated product, ensuring high selectivity.[1]

Reagents Required[2][3][4][5][6][7][8]

-

Substrate: this compound (1.0 equiv)

-

Carbonyl Source: Aldehyde or Ketone of choice (1.1 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Catalyst: Glacial Acetic Acid (AcOH) (1-2 drops)

Step-by-Step Methodology

-

Imine Formation:

-

In a flame-dried round-bottom flask, dissolve this compound (1 mmol) in anhydrous DCE (5 mL).

-

Add the aldehyde/ketone (1.1 mmol).[1]

-

Add 2 drops of glacial AcOH to catalyze imine formation.[1]

-

Critical Step: Stir at room temperature for 30–60 minutes under Nitrogen. Monitor by TLC for the disappearance of the starting amine (Note: Imine formation is often equilibrium-driven; proceed to reduction even if not 100% complete).[1]

-

-

Reduction:

-

Cool the solution to 0°C.

-

Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 4–16 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (10 mL).

-

Extract with Dichloromethane (DCM) (3 x 10 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification (The "Greasy" Challenge):

-

Adamantane derivatives are highly lipophilic and lack strong UV chromophores.[1]

-

Column: Silica gel.[1]

-

Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

-

Visualization: Use Iodine Chamber or Ninhydrin Stain (amine will appear purple/brown). UV visualization is unreliable for these aliphatic cages.[1]

-

Protocol 2: Peptidomimetic Conjugation (Amide Coupling)[2]

Objective: Attachment of amino acids (e.g., Glycine, L-Valine) to create transporter-targeted prodrugs. Rationale: The adamantane cage is bulky.[1][2] Standard coupling agents (DCC) may be too slow due to steric hindrance at the bridgehead amine.[1] HATU or PyBOP are preferred for their high reactivity.[1]

Reagents Required[2][3][4][5][6][7][8]

-

Substrate: this compound (1.0 equiv)

-

Carboxylic Acid: N-Boc protected Amino Acid (1.1 equiv)[1]

-

Coupling Agent: HATU (1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology

-

Activation:

-

Dissolve the N-Boc Amino Acid (1.1 mmol) and DIPEA (2.0 mmol) in DMF (3 mL).

-

Add HATU (1.2 mmol) and stir for 10 minutes to form the activated ester.

-

-

Coupling:

-

Workup:

-

Deprotection (If applicable):

-

Treat the crude N-Boc intermediate with TFA/DCM (1:1) for 1 hour to yield the free amine-peptide conjugate.

-

Analytical Validation Standards

To ensure the integrity of the derivatized product, the following analytical benchmarks must be met.

Data Summary Table

| Parameter | Method | Acceptance Criteria | Notes |

| Purity | HPLC-ELSD | >95% | ELSD is required as UV detection is poor for adamantanes.[1] |

| Identity | 1H-NMR (CDCl₃) | Shift of α-protons | Protons on the C1-N carbon will shift downfield upon derivatization.[1] |

| Mass | LC-MS (ESI+) | [M+H]+ | Adamantane amines ionize well in positive mode.[1] |

| TLC | Iodine/Ninhydrin | Single Spot | Rf usually 0.3–0.5 in 5% MeOH/DCM for amines.[1] |

NMR Diagnostic Signals

In the 1H-NMR spectrum of this compound derivatives:

-

Methyl Group: Look for a singlet around 0.8–0.9 ppm .[1]

-

Cage Protons: Multiplets between 1.4–2.2 ppm .[1]

-

Alpha-Protons (N-CH2-R): For alkylated derivatives, the new methylene protons adjacent to the nitrogen typically appear at 2.5–3.0 ppm .[1]

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and validation of this compound derivatives.

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.[1][2] Chemical Reviews, 113(5), 3516–3604. [Link]

-

Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond.[1] Nature Reviews Drug Discovery, 5(2), 160–170. [Link]

-

Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4] Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

PubChem Compound Summary. (2023). This compound (CID 3010128).[3][1] National Center for Biotechnology Information.[1] [Link]

-

Klimochkin, Y. N., et al. (2021). Synthesis of Cage Acylamino Derivatives in Nitric Acid Medium. Russian Journal of Organic Chemistry.[1] [Link]

Sources

Application Note: High-Throughput Screening Strategies for 3-Methyladamantan-1-amine (Demethyl Memantine)

Executive Summary